molecular formula C13H19NO3 B1588960 Cbz-L-valinol CAS No. 6216-65-5

Cbz-L-valinol

Cat. No. B1588960
CAS RN: 6216-65-5
M. Wt: 237.29 g/mol
InChI Key: BGHASJBQTDDGLA-GFCCVEGCSA-N
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Description



  • Cbz-L-valinol (CAS Number: 6216-65-5) is a compound with the molecular formula C₁₃H₁₉NO₃. It is also known as (S)-benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate.

  • It is a white crystalline solid that is hardly soluble in water.

  • The structural similarities of Cbz-L-valinol to tricyclic antidepressants may explain its broad activity spectrum, including antiepileptic and psychoactive properties.





  • Synthesis Analysis



    • Cbz-L-valinol can be synthesized through various methods, including reduction of L-valine using NaBH₄/I₂ in THF.

    • The exact synthetic route may vary based on specific laboratory protocols.





  • Molecular Structure Analysis



    • Cbz-L-valinol belongs to the class of organic compounds known as 1,2-aminoalcohols.

    • It consists of a tricyclic ring structure and has a lipophilic character, allowing it to cross the blood-brain barrier.





  • Chemical Reactions Analysis



    • The mechanism of action of Cbz-L-valinol is not fully understood. However, it inhibits voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing excitatory impulses.





  • Physical And Chemical Properties Analysis



    • Melting Point: 114-116°C

    • Boiling Point: 391.9±35.0°C at 760 mmHg

    • Flash Point: 190.8°C

    • Purity: 97%

    • Physical Form: Solid

    • Storage Temperature: Sealed in dry conditions at room temperature




  • Scientific Research Applications

    Carbamazepine Interactions and Pharmacokinetics

    • Carbamazepine (CBZ) Pharmacokinetics

      A study investigated the pharmacokinetic interaction between Valerian (VAL) and Carbamazepine (CBZ) in rabbits. The findings suggested that VAL at varying concentrations does not significantly interfere with CBZ pharmacokinetic parameters. This study contributes to understanding the interactions of herbal products with CBZ, a drug used for treating trigeminal neuralgia and psychiatric disorders (Abushammala, 2022).

    • CBZ Metabolite Monitoring

      Research on Carbamazepine-10,11-epoxide, a metabolite of CBZ, highlights its relevance in therapeutic drug monitoring. This metabolite increases with concurrent use of anticonvulsants like valproate and affects pharmacological actions, indicating the importance of monitoring active metabolites in drug therapy (Potter & Donnelly, 1998).

    Effects on Thyroid Function

    • Thyroid Hormones and CBZ Treatment: A study evaluated the effects of long-term CBZ and valproate acid (VPA) therapy on thyroid function in children with epilepsy. It was found that VPA monotherapy does not alter thyroid hormones, whereas alterations occur in children treated with CBZ. These findings are crucial for understanding the endocrine implications of antiepileptic drugs in pediatric patients (Verrotti et al., 2009).

    Histone Deacetylase Inhibition

    • CBZ as a Histone Deacetylase Inhibitor: CBZ has been identified as an inhibitor of histone deacetylases (HDAC), which are significant in gene expression regulation. This discovery points to a possible contribution of HDAC inhibition to the pharmacological profile of CBZ, expanding its potential therapeutic applications beyond its known antiepileptic activity (Beutler et al., 2005).

    Comparative Studies with Other Antiepileptics

    • Comparative Efficacy in Epilepsy Treatment: A randomized controlled trial, the SANAD trial, compared the efficacy of CBZ with other new antiepileptic drugs. The study found that lamotrigine may be a clinical and cost-effective alternative to CBZ for patients with partial seizures. This research aids in clinical decision-making regarding the choice of antiepileptic drugs (Marson et al., 2007).

    Considerations in Therapeutic Drug Monitoring

    • CBZ and Its Active Metabolite Monitoring: A study questioned the necessity of routine therapeutic drug monitoring of CBZ-10,11-epoxide, the active metabolite of CBZ. The findings suggested that while monitoring might not be necessary in routine cases, it could be beneficial in patients taking CBZ with other antiepileptic drugs that are susceptible to pharmacokinetic interaction. This insight is vital for optimizing drug therapy and avoiding potential adverse effects (Burianová & Bořecká, 2015).

    Impact on Lipoprotein Concentrations

    • Effects on Serum Lipoprotein: Research on the impact of CBZ and sodium valproate monotherapy on serum lipoprotein (a) concentrations in epileptic children showed significant and persistent increases early in the course of therapy. This finding is significant as it suggests a potential cardiovascular risk factor for children on these antiepileptic drugs, emphasizing the importance of monitoring serum Lp(a) concentrations (Voudris et al., 2006).

    Comparative Effectiveness for Epilepsy

    • CBZ vs. Valproate in Epilepsy: A meta-analysis comparing CBZ and valproate (VPA) monotherapy for epilepsy provided evidence supporting the current practice of preferring CBZ for partial-onset and VPA for generalized-onset seizures. This comparative analysis helps in selecting appropriate monotherapy for different types of epilepsy (Marson et al., 2002).

    Epimerization Study of Calpain Inhibitor

    • Calpain Inhibitor MDL 28170 Study: An epimerization study of the L,L- and L,D-diastereoisomers of the calpain inhibitor MDL 28170, which contains Cbz-L-valinol, was conducted. The study used capillary electrophoresis to separate these diastereoisomers and investigated their epimerization in different solutions, contributing to the pharmacological understanding of this compound (Chen & Jones, 2004).

    Safety And Hazards



    • Cbz-L-valinol is considered hazardous due to its flammable nature.

    • Precautions include avoiding skin and eye contact, using personal protective equipment, and ensuring adequate ventilation.

    • In case of exposure, follow first aid measures and seek medical attention.




  • Future Directions



    • Research on Cbz-L-valinol continues, exploring its applications in various fields such as drug development, catalysis, and materials science.




    Remember that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need more details, feel free to ask! 😊


    properties

    IUPAC Name

    benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BGHASJBQTDDGLA-GFCCVEGCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(CO)NC(=O)OCC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H19NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80447732
    Record name (S)-N-CBZ-valinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80447732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    237.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Cbz-L-valinol

    CAS RN

    6216-65-5
    Record name (S)-N-CBZ-valinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80447732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    K Merkens, N Sanosa, I Funes-Ardoiz… - ACS …, 2022 - ACS Publications
    … While Cbz-L-valinol afforded product 7 in 81% yield, both Fmoc- and Ts-protected valinol derivatives failed to yield the target products 8 and 9, respectively. (14)iso-Leucinol, leucinol, …
    Number of citations: 8 pubs.acs.org
    K Merkens, A Gómez-Suárez - 2022 - chemrxiv.org
    … While Cbz-L-valinol afforded the targeted product 7 in 57% yield, both Fmoc- and Ts-… [18] Chiral HPLC traces of the products derived from CbzL-valinol, (R)-2-amino butanol, Boc-L-…
    Number of citations: 0 chemrxiv.org
    M Isobe, Y Hirose, K Shimokawa, T Nishikawa, T Goto - Tetrahedron letters, 1990 - Elsevier
    Abstract The diastereoselective CC bond forming reaction via heteroconjugate addition strategy was expanded for asymmetric synthesis. A valinol derivative was employed as chiral …
    Number of citations: 24 www.sciencedirect.com
    D Neri, G Fossati, M Zanda - … : Chemistry Enabling Drug …, 2006 - Wiley Online Library
    … γ-amino ester precursor 51 was obtained by Wittig reaction and subsequent selective double-bond hydrogenolysis of 50, obtained through the aldehyde derived from N-Cbz-L-valinol (…
    CJ MacNevin - 2008 - search.proquest.com
    … A parallel synthetic strategy afforded access to the imidazolidinethione auxiliary 120 through diamine 117, which was prepared from N-Cbz-L-valinol (114) as described by Hegedus …
    Number of citations: 1 search.proquest.com
    J Royer, M Bonin, L Micouin - Chemical reviews, 2004 - ACS Publications
    … Isobe and co-workers showed that Cbz-l-valinol 151 (Scheme 48) condensed with heteroolefin dimethyl ketal 152 to afford trans-oxazolidine 153 as the major compound (10/1) in the …
    Number of citations: 471 pubs.acs.org

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